3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
3-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione is a complex heterocyclic compound featuring a benzothiadiazine core modified with a trifluoromethyl group at position 6 and a propionyl-linked piperazine moiety substituted with a 5-chloro-2-methylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfur atom in the benzothiadiazine ring may influence electronic properties and binding affinity .
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClF3N4O3S/c1-14-2-4-16(23)13-18(14)29-8-10-30(11-9-29)21(31)7-6-20-27-17-12-15(22(24,25)26)3-5-19(17)34(32,33)28-20/h2-5,12-13H,6-11H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBGWCLORJQMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=NS(=O)(=O)C4=C(N3)C=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps, including the formation of the benzothiadiazine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzothiadiazine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the piperazine and trifluoromethyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzoxazole Derivatives ()
Compounds such as 5-fluoro-6-(4-aryl-piperazin-1-yl)-benzoxazoles share the piperazine-aryl substituent but utilize a benzoxazole core instead of benzothiadiazine. Key differences include:
- Substituent Effects : The 5-fluoro substituent in benzoxazoles may reduce lipophilicity relative to the trifluoromethyl group in the target compound, impacting blood-brain barrier permeability .
- Biological Activity : Benzoxazole derivatives in demonstrated cytotoxicity, possibly via topoisomerase inhibition, whereas the target compound’s benzothiadiazine core may favor CNS receptor modulation .
Pyrimidine-Dione Derivatives ()
The compound 6-{4-[3-chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione (C16H14ClF3N4O3) features a pyrimidine-dione core linked to a piperazine-aryl group. Key distinctions:
- Substituent Placement : The trifluoromethyl group in the target compound is positioned ortho to the piperazine linker, whereas in the pyrimidine-dione analogue, it is para, affecting steric interactions .
Data Table: Structural and Functional Comparison
Pharmacological and Pharmacokinetic Insights
- Potency and Selectivity : The target compound’s trifluoromethyl group may enhance receptor binding affinity compared to the 5-fluoro substituent in benzoxazoles. However, its larger molecular weight (537.94 vs. 313.33 g/mol) could limit bioavailability .
- Dose-Effect Relationships : Methods like the Litchfield-Wilcoxon procedure () could quantify ED50 differences between these compounds, with the target compound likely requiring lower doses due to higher lipophilicity .
Biological Activity
The compound 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione represents a novel class of compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a benzothiadiazine core, a trifluoromethyl group, and a piperazine moiety. The molecular formula is with a molecular weight of approximately 450.99 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClF3N3O3S |
| Molecular Weight | 450.99 g/mol |
| LogP | 2.6701 |
| Polar Surface Area | 81.625 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
Antibacterial Activity
Recent studies have demonstrated that derivatives with similar structural features exhibit significant antibacterial properties. For instance, compounds with trifluoromethyl and sulfonyl groups showed effective minimum inhibitory concentrations (MICs) against various bacterial strains including E. coli and C. albicans. The compound may exhibit similar properties due to its structural analogies.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds with similar piperazine substitutions have shown promising results against multiple human cancer cell lines such as A549 (lung), HCT116 (colon), and HePG2 (liver). For example:
- Compound 8 demonstrated an IC50 value of 22.4 μM against PACA2 cells, outperforming Doxorubicin in selectivity.
- Compound 9 exhibited IC50 values of 17.8 μM , 12.4 μM , and 17.6 μM against HCT116, HePG2, and HOS cell lines respectively.
These findings suggest that the compound may similarly modulate cancer cell proliferation through pathways involving gene expression regulation.
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of Key Proteins : Molecular docking studies indicate potential interactions with enoyl reductase and other target proteins critical for bacterial survival and cancer cell metabolism.
- Gene Expression Modulation : Treatment with related compounds has shown down-regulation of genes associated with tumor progression such as BRCA1, BRCA2, and TP53 in treated cells.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of compounds structurally related to the one in focus:
- Study on Antibacterial Activity : A derivative was tested against Bacillus mycoides, revealing significant antibacterial activity with MIC values as low as 4.88 µg/mL .
- Anticancer Efficacy Assessment : In a comparative study against established chemotherapeutics, derivatives showed superior activity profiles in inhibiting cell growth in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
